molecular formula C8H13NO2 B11796887 Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11796887
M. Wt: 155.19 g/mol
InChI Key: UZUQEDOJHUVIDO-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often involve the use of cyclopentenes and appropriate aminoacyloxylation agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar catalytic processes as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 7-Azabicyclo[4.1.0]heptane
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Uniqueness: Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties.

Biological Activity

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by a seven-membered ring containing nitrogen and an ester functional group. The molecular formula is C8H13NO2C_8H_{13}NO_2, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may act as an inhibitor or a substrate in biochemical pathways, influencing processes such as neurotransmission and metabolic regulation.

Antiviral Properties

Research indicates that derivatives of azabicyclo compounds, including this compound, exhibit antiviral properties, particularly against influenza viruses. The compound has been studied as a potential intermediate in the synthesis of neuraminidase inhibitors, which are crucial for preventing viral replication .

Enzyme Inhibition

Studies have shown that similar bicyclic compounds can inhibit various enzymes, including nitric oxide synthase (iNOS) and glucosidases. For instance, cyclopropanation reactions involving azabicyclo structures have demonstrated selective inhibition of iNOS in vitro, suggesting potential anti-inflammatory applications .

Case Studies

  • Influenza Virus Inhibition : A study highlighted the synthesis of azabicyclo derivatives that inhibit neuraminidase activity, demonstrating their potential as antiviral agents .
  • Enzyme Activity Modulation : In vitro assays revealed that certain azabicyclo compounds could enhance or inhibit the activity of glycosidases, indicating a complex interaction with carbohydrate metabolism .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntiviralNeuraminidaseInhibition
Enzyme InhibitioniNOSSelective inhibition
Enzyme Modulationβ-glucosidaseActivity reduction
Enzyme Modulationα-galactosidaseActivity enhancement

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-5-3-2-4-9-7(5)6/h5-7,9H,2-4H2,1H3

InChI Key

UZUQEDOJHUVIDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1NCCC2

Origin of Product

United States

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